molecular formula C21H17Br3N8O B10912953 2,4-dibromo-6-[(E)-(2-{4-[(4-bromophenyl)amino]-6-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]phenol

2,4-dibromo-6-[(E)-(2-{4-[(4-bromophenyl)amino]-6-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]phenol

Cat. No.: B10912953
M. Wt: 637.1 g/mol
InChI Key: ZXNMPLVJZSUPRW-KIBLKLHPSA-N
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Description

3,5-Dibromo-2-hydroxybenzaldehyde 1-[4-(4-bromoanilino)-6-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3,5-triazin-2-yl]hydrazone is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes multiple bromine atoms, a hydroxybenzaldehyde group, and a triazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dibromo-2-hydroxybenzaldehyde 1-[4-(4-bromoanilino)-6-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3,5-triazin-2-yl]hydrazone typically involves multiple steps:

    Formation of 3,5-dibromo-2-hydroxybenzaldehyde: This can be achieved by bromination of 2-hydroxybenzaldehyde using bromine in the presence of a suitable solvent.

    Synthesis of the triazine ring: The triazine ring is synthesized by reacting cyanuric chloride with 3,5-dimethyl-1H-pyrazole and 4-bromoaniline under controlled conditions.

    Hydrazone formation: The final step involves the condensation of 3,5-dibromo-2-hydroxybenzaldehyde with the triazine derivative to form the hydrazone compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3,5-dibromo-2-hydroxybenzaldehyde 1-[4-(4-bromoanilino)-6-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3,5-triazin-2-yl]hydrazone can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding quinones.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.

Scientific Research Applications

3,5-dibromo-2-hydroxybenzaldehyde 1-[4-(4-bromoanilino)-6-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3,5-triazin-2-yl]hydrazone has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials with specific properties, such as dyes and polymers.

Mechanism of Action

The mechanism of action of 3,5-dibromo-2-hydroxybenzaldehyde 1-[4-(4-bromoanilino)-6-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3,5-triazin-2-yl]hydrazone involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-dibromo-4-hydroxybenzaldehyde
  • 3,5-dibromo-2,4-dihydroxybenzaldehyde
  • 3,5-dibromo-2-hydroxybenzaldehyde N-cyclohexylthiosemicarbazone

Uniqueness

3,5-dibromo-2-hydroxybenzaldehyde 1-[4-(4-bromoanilino)-6-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3,5-triazin-2-yl]hydrazone is unique due to its combination of a hydroxybenzaldehyde group, multiple bromine atoms, and a triazine ring

Properties

Molecular Formula

C21H17Br3N8O

Molecular Weight

637.1 g/mol

IUPAC Name

2,4-dibromo-6-[(E)-[[4-(4-bromoanilino)-6-(3,5-dimethylpyrazol-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene]methyl]phenol

InChI

InChI=1S/C21H17Br3N8O/c1-11-7-12(2)32(31-11)21-28-19(26-16-5-3-14(22)4-6-16)27-20(29-21)30-25-10-13-8-15(23)9-17(24)18(13)33/h3-10,33H,1-2H3,(H2,26,27,28,29,30)/b25-10+

InChI Key

ZXNMPLVJZSUPRW-KIBLKLHPSA-N

Isomeric SMILES

CC1=CC(=NN1C2=NC(=NC(=N2)N/N=C/C3=C(C(=CC(=C3)Br)Br)O)NC4=CC=C(C=C4)Br)C

Canonical SMILES

CC1=CC(=NN1C2=NC(=NC(=N2)NN=CC3=C(C(=CC(=C3)Br)Br)O)NC4=CC=C(C=C4)Br)C

Origin of Product

United States

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